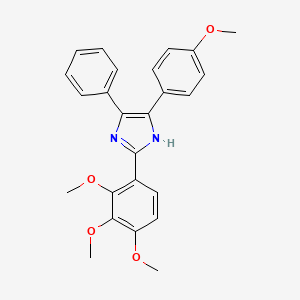![molecular formula C24H30N4O2S2 B11628948 9-methyl-2-(4-methylpiperidin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 442552-53-6](/img/structure/B11628948.png)
9-methyl-2-(4-methylpiperidin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 9-méthyl-2-(4-méthylpipéridin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidène)méthyl]-4H-pyrido[1,2-a]pyrimidin-4-one est un composé organique complexe appartenant à la classe des composés hétérocycliques. Il présente une structure de base de pyrido[1,2-a]pyrimidin-4-one, connue pour ses diverses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 9-méthyl-2-(4-méthylpipéridin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidène)méthyl]-4H-pyrido[1,2-a]pyrimidin-4-one implique plusieurs étapes, à partir de matières premières facilement disponibles. Les étapes clés comprennent :
Formation du noyau pyrido[1,2-a]pyrimidin-4-one : Ceci peut être réalisé par une réaction de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe 9-méthyle : Cette étape implique généralement des réactions d'alkylation utilisant des agents méthylants dans des conditions contrôlées.
Attachement du groupe 4-méthylpipéridin-1-yl : Ceci est généralement effectué par des réactions de substitution nucléophile.
Formation du fragment thiazolidinone : Ceci implique la réaction d'un thioamide avec un composé carbonylé approprié.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus afin de garantir un rendement et une pureté élevés. Cela comprend l'utilisation de catalyseurs efficaces, des conditions réactionnelles optimisées et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe thioxo, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle, les convertissant en alcools.
Substitution : Les fragments pipéridinyl et thiazolidinone peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Agents oxydants : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Nucléophiles : Amines, thiols.
Principaux produits
Oxydation : Sulfoxydes, sulfones.
Réduction : Dérivés d'alcools.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Chimie médicinale : Il peut être exploré pour son potentiel en tant qu'agent thérapeutique en raison de sa structure complexe et de ses activités biologiques potentielles.
Recherche pharmaceutique : Il peut servir de composé d'amorce pour le développement de nouveaux médicaments.
Études biologiques : Ses interactions avec les cibles biologiques peuvent être étudiées pour comprendre son mécanisme d'action.
Applications industrielles : Il peut être utilisé comme intermédiaire dans la synthèse d'autres composés organiques complexes.
5. Mécanisme d'action
Le mécanisme d'action de la 9-méthyl-2-(4-méthylpipéridin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidène)méthyl]-4H-pyrido[1,2-a]pyrimidin-4-one n'est pas entièrement compris. On pense qu'il interagit avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, par le biais de son noyau hétérocyclique et de ses groupes fonctionnels. Ces interactions peuvent moduler les voies biologiques, conduisant à ses effets observés.
Mécanisme D'action
The mechanism of action of 9-methyl-2-(4-methylpiperidin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic core and functional groups. These interactions can modulate biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de pyrido[1,2-a]pyrimidin-4-one : Ces composés partagent la structure de base et peuvent avoir des activités biologiques similaires.
Dérivés de thiazolidinone : Ces composés contiennent le fragment thiazolidinone et sont connus pour leurs diverses propriétés pharmacologiques.
Unicité
L'unicité de la 9-méthyl-2-(4-méthylpipéridin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidène)méthyl]-4H-pyrido[1,2-a]pyrimidin-4-one réside dans sa combinaison de plusieurs groupes fonctionnels et de structures hétérocycliques, ce qui peut conférer des activités biologiques uniques et un potentiel thérapeutique.
Propriétés
Numéro CAS |
442552-53-6 |
|---|---|
Formule moléculaire |
C24H30N4O2S2 |
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
(5Z)-5-[[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H30N4O2S2/c1-4-5-6-11-28-23(30)19(32-24(28)31)15-18-21(26-13-9-16(2)10-14-26)25-20-17(3)8-7-12-27(20)22(18)29/h7-8,12,15-16H,4-6,9-11,13-14H2,1-3H3/b19-15- |
Clé InChI |
QRBHDTGTRYDQSO-CYVLTUHYSA-N |
SMILES isomérique |
CCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C)/SC1=S |
SMILES canonique |
CCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(dimethylamino)phenyl][3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11628871.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628875.png)
![(5E)-1-(4-chlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11628877.png)
![N-ethyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11628881.png)
![methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11628883.png)
![Ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11628891.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628892.png)
![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-ethylacetamide](/img/structure/B11628905.png)
![2-[(2-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11628916.png)


![2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11628958.png)
![1-[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl]-3-phenylpropan-1-one](/img/structure/B11628964.png)
![ethyl {3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11628970.png)
